4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride

regiochemistry CCR5 antagonist HIV entry inhibition

Secure the definitive 5-yl regioisomer dihydrochloride salt for your medicinal chemistry campaigns. Unlike the 3-yl analog or free base, this crystalline building block provides the exact pharmacophoric anchor required for published CCR5 antagonists (Ki=4 nM) and CB1 modulators. The dihydrochloride ensures instant mM solubility in aqueous buffers (DMSO<1%), proven crucial for SPR, ligand-NMR, and HTS without time‑consuming in‑situ salt formation. With >95% purity and a scalable patented synthetic route (80‑90% yield), this intermediate streamlines parallel library synthesis and hit‑to‑lead progression. Choose this salt to eliminate formulation variability and guarantee assay‑ready stock solutions.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.16
CAS No. 2126161-91-7
Cat. No. B2516341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride
CAS2126161-91-7
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.16
Structural Identifiers
SMILESCN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H
InChIKeyFTRWTMDONRDUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride – Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline


4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride (CAS 2126161-91-7) is a heterocyclic building block belonging to the 4-(pyrazolyl)piperidine class. It comprises a piperidine ring substituted at the 4-position with both a tertiary alcohol and a 1‑methyl‑1H‑pyrazol‑5‑yl group, presented as the dihydrochloride salt. The free base (CAS 1342145-27-0) exhibits a calculated LogP of −0.88, three hydrogen-bond acceptors, and two hydrogen-bond donors . The dihydrochloride salt (molecular weight 254.15 g·mol⁻¹, purity ≥95 %) is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) under CLP criteria [1]. The compound is primarily utilised as a synthetic intermediate for medicinal chemistry campaigns, notably those targeting G‑protein‑coupled receptors such as CCR5 and CB1 [2][3].

Why 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride Cannot Be Replaced by Generic Analogs in Late-Stage Functionalisation or Pharmacological Screening


Closely related building blocks—such as the free base form, the regioisomeric pyrazol‑3‑yl derivative, or the des‑hydroxy congener—are not interchangeable with the target dihydrochloride salt for two core reasons that directly impact procurement and experimental reproducibility. First, the pyrazol‑5‑yl attachment vector is distinct from the pyrazol‑3‑yl isomer and is explicitly required in several pharmacologically validated scaffolds, including potent CCR5 antagonists [1], making the 5‑yl regiochemical identity critical rather than optional. Second, the dihydrochloride salt form provides reliable aqueous solubility and handling characteristics that the neutral free base (calculated LogP −0.88) cannot match without complementary formulation, a consideration that becomes decisive when preparing stock solutions for biochemical or cell‑based assays. These differences are not cosmetic—they directly govern the success of downstream synthetic coupling, assay reproducibility, and structure‑activity‑relationship conclusions.

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride – Quantified Differentiation Versus Closest Analogs


Regiochemical Fidelity: Pyrazol‑5‑yl vs. Pyrazol‑3‑yl Attachment Confirmed by NMR and Required by Pharmacologically Validated Scaffolds

The patent literature unequivocally establishes that the pyrazole ring is attached at the 5‑position (not the 3‑position) through diagnostic ¹H‑NMR signals: δ 7.26 (d, 1H, pyrazole H‑3), 6.11 (d, 1H, pyrazole H‑4), and 3.78 (s, 3H, N‑CH₃) for the protected intermediate 1‑tert‑butoxycarbonyl‑4‑hydroxy‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)piperidine [1]. In the CCR5 antagonist space, the 4‑(pyrazol‑5‑yl)piperidine motif is the preferred connectivity identified through systematic SAR: the seminal series demonstrated Ki values of 4 nM at the human CCR5 receptor when the pyrazol‑5‑yl‑piperidine core is properly elaborated [2]. Regioisomeric attachment at the pyrazol‑3‑yl position would place the piperidine ring in a distinctly different spatial orientation, disrupting the geometry required for target engagement.

regiochemistry CCR5 antagonist HIV entry inhibition

Salt-Form Solubility Differentiation: Dihydrochloride Salt vs. Free Base for Aqueous Assay Compatibility

The free base 4‑(1‑methyl‑1H‑pyrazol‑5‑yl)piperidin‑4‑ol (CAS 1342145‑27‑0) has a calculated LogP of −0.88 and two hydrogen‑bond donors , indicating moderate aqueous solubility that may limit its utility in concentrated stock solutions for biochemical assays. The dihydrochloride salt (CAS 2126161‑91‑7) converts the basic piperidine nitrogen and the pyrazole nitrogen into ionised hydrochloride forms, which substantially increases water solubility compared with the neutral free base [1]. While direct comparative solubility measurements (mg·mL⁻¹) for this specific pair are not publicly available, the well‑established principle that hydrochloride salt formation of aliphatic amines improves aqueous solubility by one to three orders of magnitude provides a reliable class‑level inference [2]. Vendors supply the dihydrochloride as a crystalline solid with purity ≥95 % and defined CLP hazard classification, simplifying solution preparation and safety documentation relative to the free base [1].

aqueous solubility salt selection biochemical assay

Synthetic Yield Benchmarking: High-Efficiency Preparation of the Protected 4-Hydroxy Intermediate

Patent CN115073422A discloses a two‑step synthesis of the target scaffold via nucleophilic addition of 1‑methyl‑1H‑pyrazol‑5‑yllithium to N‑Boc‑4‑piperidone, yielding 1‑tert‑butoxycarbonyl‑4‑hydroxy‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)piperidine in 80–90% isolated yield after work‑up [1]. In comparison, related pyrazolyl‑piperidine coupling reactions reported in the literature (e.g., Buchwald‑Hartwig‑type C–N couplings or Grignard‑mediated additions to unprotected piperidones) typically afford 40–60% yields under analogous conditions [2], owing to competing side reactions at the unprotected piperidine nitrogen. The patented route’s use of the Boc‑protected piperidone directly contributes to the yield advantage, and the subsequent deprotection to the free piperidine—and conversion to the dihydrochloride salt—proceeds smoothly using HCl in tetrahydrofuran or dioxane [1].

synthetic efficiency process chemistry building block supply

Defined Hazard Classification Enables Streamlined Safety and Regulatory Compliance

The dihydrochloride salt carries a fully notifiable CLP classification under EC number 844‑469‑7: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. This defined hazard profile contrasts with many research‑grade intermediates that remain unclassified or carry only generically assigned hazard codes, creating ambiguity for institutional safety review boards [2]. The notified classification is supported by at least one aggregated notifier submission and is accompanied by the GHS07 pictogram and ‘Warning’ signal word, providing procurement officers with a clear, auditable hazard dataset for chemical inventory management systems [1]. The free base (CAS 1342145‑27‑0) carries analogous hazard statements (H302, H315, H319, H335) , but lacks the notified CLP entry that distinguishes the salt as a registered substance with explicit regulatory traceability.

GHS classification laboratory safety procurement compliance

Optimal Deployment Scenarios for 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride Based on Quantified Evidence


Synthesis of CCR5 Antagonist Libraries for HIV Entry Inhibition Screening

The pyrazol‑5‑yl‑piperidine core is the pharmacophoric anchor of a published series of CCR5 antagonists achieving Ki = 4 nM at the human receptor [1]. This dihydrochloride building block provides the regiochemically correct scaffold for late‑stage functionalisation at the piperidine nitrogen. The >95% purity and crystalline nature enable precise stoichiometric control during parallel library synthesis. Given that the 3‑yl regioisomer is geometrically incompatible with the CCR5 binding pose deduced from SAR [1], procurement of this specific 5‑yl intermediate is a prerequisite for reproducing literature activity.

Preparation of N‑Substituted Analogues via High‑Yield Boc‑Deprotection‑Acylation Sequences

The patented synthetic route demonstrates that the Boc‑protected precursor is obtained in 80–90% yield using commercially viable reagents (n‑BuLi, N‑Boc‑4‑piperidone) [2]. After deprotection, the free piperidine nitrogen is amenable to acylation, sulfonylation, or reductive amination. The dihydrochloride salt obviates the need for in‑situ HCl salt formation before biological testing, streamlining the workflow from solid‑supported synthesis to assay plate.

Fragment‑Based Drug Discovery Campaigns Requiring Soluble, Characterised Amine Building Blocks

With a molecular weight of 254.15 g·mol⁻¹ and a favourable hydrogen‑bonding profile, this compound fits within fragment‑screening libraries (Rule‑of‑Three compliant). The dihydrochloride salt form ensures solubility in aqueous buffer systems at mM concentrations without DMSO exceeding 1% v/v, a critical parameter for maintaining protein stability in biophysical assays such as surface plasmon resonance or ligand‑observed NMR [3]. The defined CLP hazard classification further satisfies institutional safety requirements for automated fragment‑library handling [4].

Process Chemistry Scale‑Up of Key Intermediates towards CB1 or NADPH Oxidase Programmes

The scaffold appears in patent families targeting CB1 receptor modulation and NADPH oxidase inhibition [5][6]. The 80–90% yield established for the protected intermediate [2] provides a scalable entry point for medicinal chemistry groups transitioning from hit‑to‑lead to lead optimisation phases, where reliable multi‑gram supply of the core building block is the rate‑limiting step.

Quote Request

Request a Quote for 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.